1,2,3-Trimethylcyclopentadiene
Overview
Description
1,2,3-Trimethylcyclopentadiene is an organic compound with the molecular formula C₈H₁₂. It is a derivative of cyclopentadiene, where three methyl groups are substituted at the 1, 2, and 3 positions of the cyclopentadiene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylcyclopentadiene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete substitution at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of trimethylcyclopentadienone, followed by dehydrogenation to yield the desired product. This method allows for large-scale production with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trimethylcyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of trimethylcyclopentanone or trimethylcyclopentanoic acid.
Reduction: Formation of trimethylcyclopentane.
Substitution: Formation of halogenated derivatives such as 1,2,3-tribromocyclopentadiene.
Scientific Research Applications
1,2,3-Trimethylcyclopentadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of metallocenes, which are important catalysts in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,3-trimethylcyclopentadiene involves its interaction with various molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to form active catalytic species. These species facilitate various chemical transformations by providing a reactive environment for substrate molecules. The pathways involved include coordination, electron transfer, and bond formation/breakage processes.
Comparison with Similar Compounds
- 1,2,4-Trimethylcyclopentadiene
- 1,3,5-Trimethylcyclopentadiene
- 1,2,3,4-Tetramethylcyclopentadiene
Comparison: 1,2,3-Trimethylcyclopentadiene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity in substitution and oxidation reactions due to the steric and electronic effects of the methyl groups. This uniqueness makes it valuable in applications where specific reactivity is required.
Properties
IUPAC Name |
1,2,3-trimethylcyclopenta-1,3-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-6-4-5-7(2)8(6)3/h4H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZFDWAAGYEXOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191857 | |
Record name | 1,2,3-Trimethylcyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3853-27-8 | |
Record name | 1,2,3-Trimethylcyclopentadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Trimethylcyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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